Enhanced Predicted Lipophilicity and Polar Surface Area vs. Demethylthio Analog (33064-23-2)
The target compound 5-(4-chlorophenyl)-3-methylthio-1-phenyl-1H-pyrazole (80967-24-4) exhibits a computed logP of 4.91 and a tPSA of 43.12 Ų . By contrast, the direct demethylthio analog 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole (33064-23-2) has a computed logP of 4.19 and a tPSA of 17.82 Ų . The presence of the –SMe group therefore contributes an increase of approximately ΔlogP = +0.72 and ΔtPSA = +25.30 Ų. These differences are large enough to alter predicted membrane permeation and solubility class in drug discovery screening cascades.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP: 4.91; tPSA: 43.12 Ų |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole (CAS 33064-23-2): logP: 4.19; tPSA: 17.82 Ų |
| Quantified Difference | ΔlogP ≈ +0.72 (∼5.2× increase in partition coefficient); ΔtPSA ≈ +25.30 Ų (∼142% increase) |
| Conditions | Computed values (fragment-based prediction) as reported in ChemSrc database; experimental logP not available for either compound. |
Why This Matters
For procurement decisions in medicinal chemistry programs, a ΔlogP of 0.72 can shift a compound from moderate to high lipophilicity, directly impacting pharmacokinetic attrition risk; the tPSA difference places the target in a different property space that influences blood–brain barrier penetration predictions.
